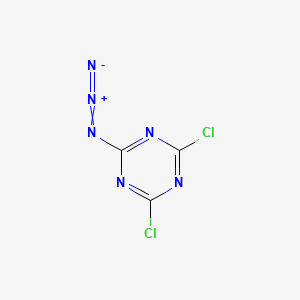
2-Azido-4,6-dichloro-S-triazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Azido-4,6-dichloro-1,3,5-triazine is a chemical compound belonging to the triazine family. It is characterized by the presence of two chlorine atoms and an azido group attached to a triazine ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-azido-4,6-dichloro-1,3,5-triazine typically involves the reaction of cyanuric chloride with sodium azide. The reaction is carried out in an organic solvent such as acetone or acetonitrile, often at low temperatures to control the reactivity and ensure the formation of the desired product .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows the laboratory procedures with scale-up considerations. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound for industrial applications .
化学反应分析
Types of Reactions: 2-Azido-4,6-dichloro-1,3,5-triazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of a wide range of derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Solvents: Acetone, acetonitrile.
Conditions: Low temperatures for substitution reactions; UV irradiation for photolysis
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted triazine derivatives can be formed.
Photolysis Products: Reactive intermediates such as nitrenes and carbenes, which can further react to form complex structures.
科学研究应用
2-Azido-4,6-dichloro-1,3,5-triazine has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science: The compound’s reactivity makes it useful in the modification of polymers and the development of new materials with specific properties.
Bioconjugation: It is employed in the modification of biomolecules, such as proteins and nucleic acids, for various biochemical applications.
作用机制
The mechanism of action of 2-azido-4,6-dichloro-1,3,5-triazine primarily involves its reactivity towards nucleophiles and its ability to undergo photolysis:
相似化合物的比较
2,4,6-Triazido-1,3,5-triazine: Another azido-substituted triazine with higher sensitivity and reactivity.
2-Chloro-4,6-dimethoxy-1,3,5-triazine: A triazine derivative with different substituents, used as a coupling agent in peptide synthesis.
Uniqueness: 2-Azido-4,6-dichloro-1,3,5-triazine is unique due to its specific combination of azido and chloro substituents, which confer distinct reactivity and applications compared to other triazine derivatives .
属性
CAS 编号 |
30805-06-2 |
|---|---|
分子式 |
C3Cl2N6 |
分子量 |
190.98 g/mol |
IUPAC 名称 |
2-azido-4,6-dichloro-1,3,5-triazine |
InChI |
InChI=1S/C3Cl2N6/c4-1-7-2(5)9-3(8-1)10-11-6 |
InChI 键 |
FZBOGGDPZXBNGV-UHFFFAOYSA-N |
规范 SMILES |
C1(=NC(=NC(=N1)Cl)Cl)N=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


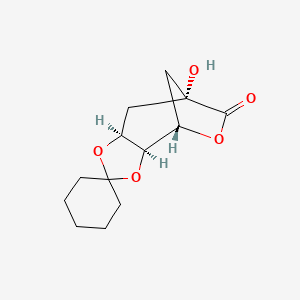

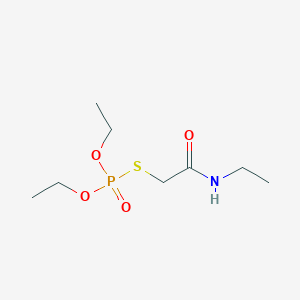
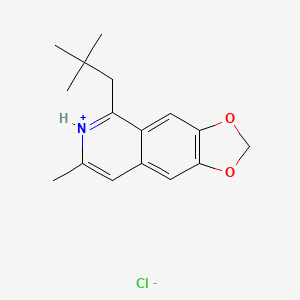
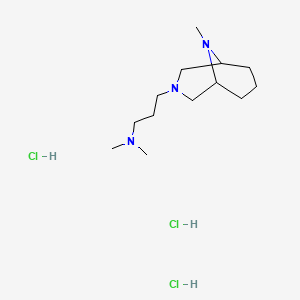
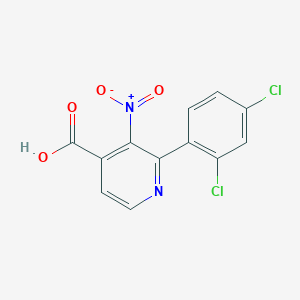
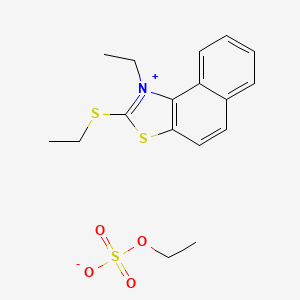

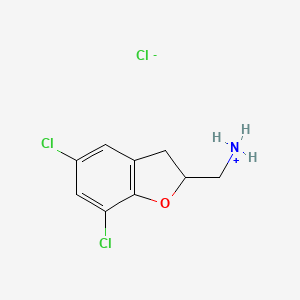
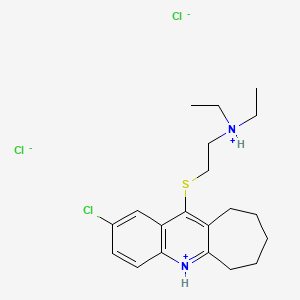

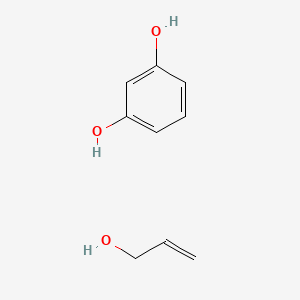
![4-[[[9-(5-Diethylaminopentan-2-yl)purin-6-yl]amino]methyl]benzenesulfonamide](/img/structure/B13731444.png)
![sodium;2-[3-[(4-fluorophenyl)sulfonyl-methylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]acetate](/img/structure/B13731447.png)
